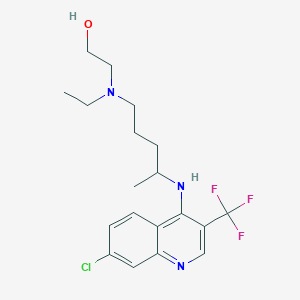
3-Trifluoromethyl Hydroxychloroquine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trifluoromethyl Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial drug. The compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the quinoline ring, which enhances its pharmacological properties. The chemical name of this compound is 2-((4-((7-Chloro-3-(trifluoromethyl)quinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using trifluoromethyl trimethylsilane as the trifluoromethylating agent . The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Trifluoromethyl Hydroxychloroquine can be achieved through continuous-flow synthesis, which offers high yields and scalability. This method involves the nucleophilic substitution of chloropyridines promoted by dimethyl sulfoxide or catalyzed by 3,5-bis(trifluoromethyl)phenol .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Trifluoromethyl Hydroxychloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl trimethylsilane in the presence of a copper catalyst.
Major Products: The major products formed from these reactions include various trifluoromethylated quinoline derivatives, which exhibit enhanced pharmacological activities .
Wissenschaftliche Forschungsanwendungen
3-Trifluoromethyl Hydroxychloroquine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Trifluoromethyl Hydroxychloroquine involves the inhibition of autophagy by targeting autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase and transport protein Sec23A . It also regulates the expression of proteins involved in cellular metabolic processes, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Hydroxychloroquine: Lacks the trifluoromethyl group, resulting in lower metabolic stability and efficacy.
Chloroquine: Similar to hydroxychloroquine but with different pharmacokinetic properties.
Mefloquine: Contains a trifluoromethyl group but differs in its molecular structure and mechanism of action.
Uniqueness: 3-Trifluoromethyl Hydroxychloroquine stands out due to its enhanced pharmacological properties, including increased metabolic stability and efficacy, making it a valuable compound in pharmaceutical research and development .
Eigenschaften
Molekularformel |
C19H25ClF3N3O |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
2-[4-[[7-chloro-3-(trifluoromethyl)quinolin-4-yl]amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C19H25ClF3N3O/c1-3-26(9-10-27)8-4-5-13(2)25-18-15-7-6-14(20)11-17(15)24-12-16(18)19(21,22)23/h6-7,11-13,27H,3-5,8-10H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
DVMMXAFRGZWAHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C(F)(F)F)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


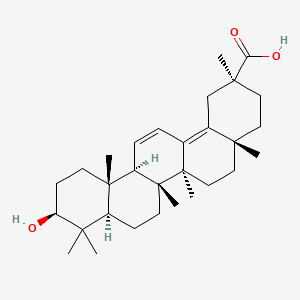
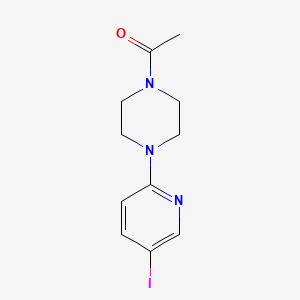
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
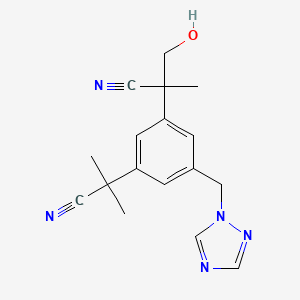
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)

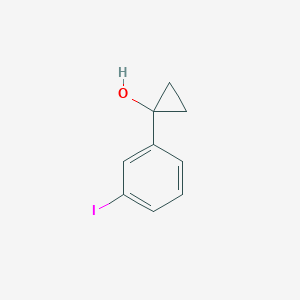
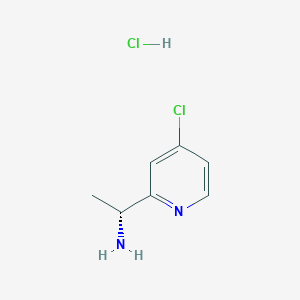
![(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B15293178.png)
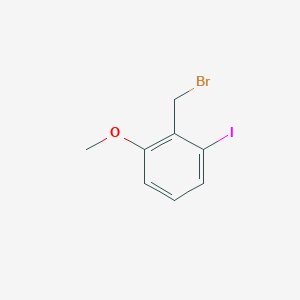
![3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15293185.png)
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
